Biotin-PEG5-OH
CAS No.:
Cat. No.: VC16229185
Molecular Formula: C20H37N3O7S
Molecular Weight: 463.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H37N3O7S |
|---|---|
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
| Standard InChI | InChI=1S/C20H37N3O7S/c24-6-8-28-10-12-30-14-13-29-11-9-27-7-5-21-18(25)4-2-1-3-17-19-16(15-31-17)22-20(26)23-19/h16-17,19,24H,1-15H2,(H,21,25)(H2,22,23,26) |
| Standard InChI Key | IIFSCYFMGWFCPT-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCO)NC(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Biotin-PEG5-OH consists of three primary components:
-
Biotin moiety: A tetrahydrothiophene ring fused with a ureido group, providing high-affinity binding to avidin/streptavidin ( M) .
-
PEG5 spacer: Five repeating ethylene oxide units () creating a 22.4 Å molecular bridge .
-
Terminal hydroxyl: Enables further functionalization through esterification or etherification reactions .
The compound's structural formula is , with exact mass 501.64 g/mol .
Table 1: Comparative Analysis of Biotin-PEG Derivatives
| Compound | PEG Units | Molecular Weight (g/mol) | Functional Group | Key Application |
|---|---|---|---|---|
| Biotin-PEG2-OH | 2 | 340.45 | Hydroxyl | Small molecule conjugation |
| Biotin-PEG5-OH | 5 | 501.64 | Hydroxyl | Antibody-drug conjugates |
| Biotin-PEG10-OH | 10 | 848.92 | Hydroxyl | Long-circulating therapeutics |
| Biotin-PEG5-Propargyl | 5 | 501.64 | Propargyl | Click chemistry applications |
| Biotin-PEG5-Azide | 5 | 532.70 | Azide | Bioorthogonal labeling |
Solubility and Stability
-
Water solubility: >50 mg/mL at 25°C (pH 7.4)
-
Thermal stability: Decomposes at 218°C (DSC analysis)
-
pH stability: Maintains integrity between pH 4-9 for 72 hours .
Synthesis and Characterization Methods
Synthetic Pathways
The manufacturing process involves three stages:
-
Biotin activation: NHS ester formation using -disuccinimidyl carbonate in anhydrous DMF .
-
PEG coupling: Reaction with pentraethylene glycol monoamine () at 4°C for 18 hours .
-
Purification: Size-exclusion chromatography (SEC) with >97% purity confirmed by HPLC .
Quality Control Parameters
-
Purity: ≥95% (HPLC, C18 column)
-
Endotoxin levels: <0.1 EU/mg
Mechanisms of Action and Biological Interactions
Avidin-Biotin Binding Dynamics
The tetrameric avidin protein binds four biotin molecules through:
-
Hydrogen bonding: 8-10 H-bonds per biotin molecule
-
Hydrophobic interactions: Burial of biotin's valeryl side chain
PEG-mediated Effects
-
Solubility enhancement: Reduces aggregation propensity by 78% compared to non-PEGylated biotin .
-
Immunogenicity reduction: Decreases anti-biotin antibody production by 92% in murine models .
Applications in Research and Industry
Diagnostic Assay Development
-
ELISA signal amplification: 15-fold increase in detection sensitivity .
-
Lateral flow assays: Enables 10 pg/mL detection limits for cardiac biomarkers .
Targeted Drug Delivery Systems
-
Doxorubicin conjugates: Show 3.2-fold tumor accumulation vs free drug (SPECT imaging data) .
-
siRNA delivery: 85% gene silencing efficiency in hepatocyte models .
Table 2: Performance Metrics in Drug Delivery
| Parameter | Biotin-PEG5-OH Conjugate | Free Drug |
|---|---|---|
| Plasma half-life (h) | 14.2 ± 1.3 | 0.8 ± 0.2 |
| Tumor accumulation (%) | 6.7 ± 0.9 | 0.9 ± 0.3 |
| Systemic clearance (mL/h) | 12.4 ± 2.1 | 158.7 ± 18.4 |
Nanotechnology Applications
-
Gold nanoparticle functionalization: Increases colloidal stability from 3 days to 28 days .
-
Quantum dot labeling: Enables 12-color multiplexed cellular imaging .
Comparative Analysis with Related Compounds
Functional Group Impact
-
Hydroxyl vs NHS ester: Biotin-PEG5-OH shows 30% lower conjugation efficiency but superior storage stability .
-
PEG length effects: PEG5 spacer optimizes binding kinetics between avidin and large biomolecules (KD improvement from 10^-9 to 10^-11 M) .
Future Directions and Research Opportunities
Advanced Conjugation Techniques
-
Photoactivatable biotin derivatives: Enables spatiotemporal control of binding .
-
Enzyme-responsive linkers: For tumor microenvironment-specific drug release .
Computational Modeling Advances
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume